molecular formula C10H10ClNS B13932797 1-(4-Chlorophenyl)pyrrolidine-2-thione

1-(4-Chlorophenyl)pyrrolidine-2-thione

Cat. No.: B13932797
M. Wt: 211.71 g/mol
InChI Key: SAIHZTCJBWOYSG-UHFFFAOYSA-N
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Description

2-Pyrrolidinethione, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C10H10ClNS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a thione group (C=S) attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinethione, 1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine-2-thione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinethione, 1-(4-chlorophenyl)- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinethione, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyrrolidinethione, 1-(4-chlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinethione, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the 4-chlorophenyl group can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinethione, 1-(4-amino-2-chlorophenyl)-: This compound features an amino group instead of a hydrogen atom on the phenyl ring, which can significantly alter its chemical and biological properties.

    2-Pyrrolidinethione, 1-(4-methylphenyl)-:

Uniqueness

2-Pyrrolidinethione, 1-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s potential as a versatile building block in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrrolidine-2-thione

InChI

InChI=1S/C10H10ClNS/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2

InChI Key

SAIHZTCJBWOYSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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